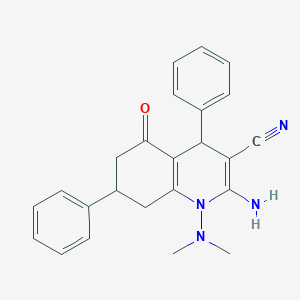
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamide derivatives. This compound has shown promising results in scientific research, especially in the field of cancer treatment.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of DNA topoisomerase II. This enzyme is essential for DNA replication and is overexpressed in many cancer cells. By inhibiting DNA topoisomerase II, the compound prevents DNA replication and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. The compound has also been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide for lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for cancer therapy. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.
Future Directions
There are several future directions for the research on N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to investigate the compound's efficacy in combination with other anticancer agents. Another direction is to study the compound's potential use in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, further research is needed to optimize the synthesis method and improve the compound's pharmacokinetic properties.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been reported in the literature. The method involves the reaction of 2-fluoroaniline, 4-hydroxy-3-methoxybenzaldehyde, and 2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Scientific Research Applications
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
Molecular Formula |
C30H27FN2O4 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C30H27FN2O4/c1-17-27(30(36)33-22-11-7-6-10-21(22)31)28(19-12-13-24(34)26(16-19)37-2)29-23(32-17)14-20(15-25(29)35)18-8-4-3-5-9-18/h3-13,16,20,28,32,34H,14-15H2,1-2H3,(H,33,36) |
InChI Key |
QLRMLMWSUMKFSK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC)C(=O)NC5=CC=CC=C5F |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC)C(=O)NC5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















